1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Overview
Description
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. This compound is characterized by a cyclopropane ring attached to a pyridine ring with a methoxy group at the 5-position and a carboxylic acid group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination: The starting material, 5-methoxypyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Carboxylation: Finally, the cyclopropane ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, strong nucleophiles
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives
Reduction: Reduced pyridine derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the cyclopropane ring and the methoxy group on the pyridine ring. Similar compounds include:
1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with the methoxy group at the 4-position.
1-(5-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with the methoxy group at the 3-position.
These compounds differ in their biological activity and chemical reactivity due to the position of the methoxy group on the pyridine ring.
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-7-2-3-8(11-6-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZPLQXXNITDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737957 | |
Record name | 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282549-26-1 | |
Record name | 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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